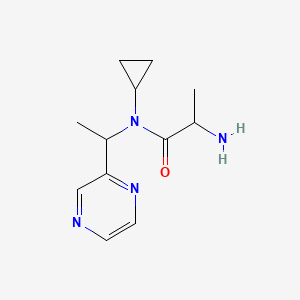
2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure includes a cyclopropyl group, a pyrazine ring, and an amide linkage, which could contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclopropyl group: Starting with a suitable cyclopropyl precursor.
Introduction of the pyrazine ring: Using a pyrazine derivative.
Amide bond formation: Coupling the cyclopropyl and pyrazine intermediates through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing the amide group to an amine.
Substitution: Substituting functional groups on the pyrazine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide could have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its potential as a biochemical probe or inhibitor.
Medicine: Exploring its therapeutic potential as a drug candidate.
Industry: Utilizing its unique properties in material science or catalysis.
Mechanism of Action
The mechanism of action for 2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide would depend on its specific biological or chemical target. It might interact with enzymes, receptors, or other molecular targets, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclopropyl-N-ethylpropanamide: Lacks the pyrazine ring.
2-Amino-N-cyclopropyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide: Contains a pyridine ring instead of a pyrazine ring.
2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide: Has a butanamide group instead of a propanamide group.
Uniqueness
The presence of the pyrazine ring and the specific stereochemistry ((S)-configuration) in 2-Amino-N-cyclopropyl-N-((S)-1-(pyrazin-2-yl)ethyl)propanamide may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)propanamide |
InChI |
InChI=1S/C12H18N4O/c1-8(13)12(17)16(10-3-4-10)9(2)11-7-14-5-6-15-11/h5-10H,3-4,13H2,1-2H3 |
InChI Key |
FQTNOJRFLSCMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C2CC2)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















